ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[4-(1H-PYRAZOL-1-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a pyrazole ring, a benzenesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[4-(1H-PYRAZOL-1-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrazole ring using benzenesulfonyl chloride under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Esterification: The final step involves the esterification of the piperidine carboxylic acid with ethanol to form the ethyl ester
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[4-(1H-PYRAZOL-1-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 1-[4-(1H-PYRAZOL-1-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 1-[4-(1H-PYRAZOL-1-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-PYRAZOL-1-YL)BENZENESULFONAMIDE: Similar structure but lacks the piperidine ring.
ETHYL 1-(4-FLUOROPHENYL)-5-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE: Similar ester and pyrazole features but different substituents.
Uniqueness
ETHYL 1-[4-(1H-PYRAZOL-1-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE is unique due to the combination of its pyrazole, benzenesulfonyl, and piperidine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N3O4S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 1-(4-pyrazol-1-ylphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H21N3O4S/c1-2-24-17(21)14-8-12-19(13-9-14)25(22,23)16-6-4-15(5-7-16)20-11-3-10-18-20/h3-7,10-11,14H,2,8-9,12-13H2,1H3 |
InChI Key |
GSLNIBPATMZBHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
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